molecular formula C15H13NO5S B5570305 1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B5570305
M. Wt: 319.3 g/mol
InChI Key: WZVDIXFDNGAMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring attached to a benzene ring with two carboxylate groups and a thiophene-2-amido substituent. This compound is part of the thiophene derivatives family, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 1,4-dimethylbenzene-1,4-dicarboxylic acid under specific conditions. The reaction may require catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated thiophene derivatives

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s amido and carboxylate groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 1,4-Dimethylbenzene-1,4-dicarboxylic acid
  • Thiophene-2-amido derivatives

Uniqueness

1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of a thiophene ring with a benzene ring and multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

dimethyl 2-(thiophene-2-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-20-14(18)9-5-6-10(15(19)21-2)11(8-9)16-13(17)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDIXFDNGAMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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